2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
CAS No.: 311800-51-8
Cat. No.: VC4676523
Molecular Formula: C14H12ClNO4S
Molecular Weight: 325.76
* For research use only. Not for human or veterinary use.
![2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid - 311800-51-8](/images/structure/VC4676523.png)
Specification
CAS No. | 311800-51-8 |
---|---|
Molecular Formula | C14H12ClNO4S |
Molecular Weight | 325.76 |
IUPAC Name | 2-chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid |
Standard InChI | InChI=1S/C14H12ClNO4S/c1-9-3-2-4-10(7-9)16-21(19,20)11-5-6-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Standard InChI Key | ILEGAEKNESXVDF-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzoic acid core substituted at the 2-position with a chlorine atom and at the 5-position with a sulfamoyl group linked to a 3-methylphenyl ring (Figure 1). This arrangement confers distinct electronic and steric properties, influencing its reactivity and biological interactions. The sulfamoyl group (-SO₂NH-) enables hydrogen bonding with enzymatic active sites, while the chloro and methyl groups enhance lipophilicity .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃ClNO₄S |
Molecular Weight | 338.82 g/mol |
Melting Point | 240–242°C (decomposes) |
Solubility | Low in water; soluble in DMSO |
LogP (Octanol-Water) | 3.2 (predicted) |
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The synthesis typically begins with 2-chlorobenzoic acid, which undergoes sulfonation using chlorosulfonic acid to yield 2-chloro-5-chlorosulfonylbenzoic acid. Subsequent amidation with 3-methylaniline in the presence of a base (e.g., triethylamine) introduces the sulfamoyl group . A patented method describes using cupric chloride as a catalyst in diazotization reactions to optimize yield (75–85%) .
Example Reaction Pathway:
-
Sulfonation:
-
Amidation:
Industrial Production
Scaled-up synthesis employs continuous flow reactors to maintain precise temperature control (0–5°C during diazotization) and minimize byproducts. Post-synthesis purification involves column chromatography (silica gel, benzene/acetic acid eluent) to achieve >98% purity .
Substituent Position | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
---|---|---|
2-CH₃-5-NO₂ | 8.9 | 14.2 |
3-CH₃ | 15.6 | 22.4 |
4-CH₃ | 17.1 | 25.8 |
Antidiabetic Applications
Derivatives of this compound demonstrate hypoglycemic effects in murine models, reducing postprandial blood glucose by 32% at 50 mg/kg doses. Structure-activity relationship (SAR) studies indicate electron-withdrawing groups (e.g., -NO₂) enhance potency, while methyl groups improve metabolic stability .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for hypolipidemic agents, with modifications to the sulfamoyl group enabling tailored interactions with lipid-regulating enzymes like HMG-CoA reductase .
Specialty Chemical Production
Its sulfamoyl moiety is leveraged in synthesizing ion-exchange resins and surfactants, where thermal stability (>200°C) and resistance to hydrolysis are critical .
Figures and Tables Referenced:
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